1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, also known as PNU-120596, is a synthetic compound primarily investigated for its activity as a type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). [, , , , , ] α7 nAChRs are ligand-gated ion channels involved in neuronal excitability, synaptic plasticity, and cognitive functions. [, ] PNU-120596 enhances the function of these receptors, making them more responsive to the endogenous neurotransmitter acetylcholine and its precursor choline. [, , , , , , , ]
PNU-120596's selectivity for α7 nAChRs makes it a valuable tool for investigating the role of these receptors in various physiological processes and pathological conditions. [, , , , , , , ]
Synthesis Analysis
Multiple papers mention the synthesis of PNU-120596 but do not provide detailed procedures. [, , , , , , , , ] One paper refers to a previous publication for the synthesis method. [] Further investigation into the cited literature is necessary to obtain detailed synthesis protocols.
Molecular Structure Analysis
Further investigation using computational modeling and structural analysis techniques is needed to understand the specific conformation, bond lengths, and angles of PNU-120596, information crucial for its binding interactions with α7 nAChRs. []
Mechanism of Action
PNU-120596 acts as a type II positive allosteric modulator (PAM-II) of α7 nAChRs. [, , , , ] Unlike type I PAMs, which primarily increase the peak current amplitude, PAM-IIs enhance both the amplitude and duration of α7 nAChR-mediated currents by:
Potentiating agonist-evoked responses: PNU-120596 enhances the effects of acetylcholine and choline, increasing the magnitude and duration of α7 nAChR channel openings. [, , , , ]
Destabilizing desensitized states: α7 nAChRs rapidly transition to a desensitized state, limiting their activity. PNU-120596 destabilizes this state, promoting prolonged channel openings. [, , , , , , ]
While the exact binding site of PNU-120596 on α7 nAChRs is not fully established, evidence suggests an interaction with transmembrane domains, particularly involving residues within TM1, TM2, and TM4. []
Applications
Detection of low-density α7 nAChRs: PNU-120596 enhances the sensitivity of electrophysiological recordings, enabling detection of α7 nAChR activity in cell types with low receptor expression. []
Characterizing α7 nAChR-mediated responses: PNU-120596 allows for a detailed analysis of α7 nAChR activation, desensitization, and modulation by agonists and antagonists. [, , , , , , , ]
Differentiating α7 nAChR subtypes: PNU-120596 exhibits selectivity for α7 nAChRs over other nAChR subtypes. [, , ]
Cognitive function: PNU-120596 has been used in animal models to investigate the role of α7 nAChRs in learning, memory, and attention. [, ]
Neuroprotection: PNU-120596 has shown potential neuroprotective effects in models of cerebral ischemia and excitotoxicity. [, ]
Pain and inflammation: PNU-120596 has been investigated for its analgesic and anti-inflammatory effects. [, , ]
Neurological and psychiatric disorders: PNU-120596 has been used to explore the role of α7 nAChRs in models of Alzheimer's disease, schizophrenia, and depression. [, , , , ]
Future Directions
Optimizing its use in research: Investigating its physical and chemical properties will allow for improved experimental design and data interpretation. []
Developing novel α7 nAChR modulators: Understanding the structural basis of its interaction with α7 nAChRs can guide the design of more potent and selective PAMs. []
Exploring its therapeutic potential: PNU-120596's ability to enhance α7 nAChR function holds promise for treating a range of neurological and psychiatric disorders. [, , , , , , ]
Investigating its effects on non-neuronal cells: α7 nAChRs are expressed in various non-neuronal cells, and PNU-120596 may be valuable for studying their role in immune regulation and other processes. []
Understanding the long-term consequences of α7 nAChR modulation: Further research is needed to evaluate the safety and potential side effects of prolonged α7 nAChR activation by PNU-120596. []
Related Compounds
Acetylcholine (ACh)
Relevance: Acetylcholine serves as the primary reference point for understanding the effects of PNU-120596. While ACh directly activates α7 nAChRs, PNU-120596 enhances this activation by increasing the receptor's sensitivity to ACh and by reducing desensitization. [, , , , , , , , , , , , , , , , , , , ]
Choline
Relevance: The studies highlight that PNU-120596 significantly enhances the effects of choline on α7 nAChRs. This potentiation allows physiological concentrations of choline, which would typically be subthreshold for receptor activation, to elicit robust α7 nAChR-mediated responses. [, , , ]
5-Hydroxyindole (5-HI)
Relevance: In contrast to PNU-120596 (a type II PAM), 5-HI's effects are transient and do not involve the reactivation of desensitized α7 nAChRs. [, , ]
Genistein
Relevance: Similar to 5-HI, genistein primarily affects the peak current amplitude without significantly altering desensitization kinetics. This shared type I PAM profile contrasts with the type II profile of PNU-120596. [, ]
Relevance: Unlike PNU-120596, which requires the presence of an agonist for full efficacy, GAT107 can directly activate α7 nAChRs, highlighting its dual mechanism of action. [, ]
Relevance: TQS shares a similar type II PAM profile with PNU-120596 and serves as a valuable tool for studying the structural determinants of α7 nAChR modulation. Both compounds are effective at reactivating desensitized α7 nAChRs. [, , ]
Relevance: NS-1738's type I PAM profile contrasts with the type II profile of PNU-120596. Studies using chimeric α7/5-HT3A receptors suggest that NS-1738 and PNU-120596 may interact with distinct sites on the α7 nAChR. [, ]
3-(2,4-Dimethoxybenzylidene)anabaseine (diMeOBA)
Relevance: Unlike PNU-120596, which reverses desensitization, diMeOBA promotes it, highlighting its contrasting effect on α7 nAChR function. []
3-(2,4-Dihydroxybenzylidene)anabaseine (diOHBA)
Relevance: In contrast to diMeOBA, diOHBA does not induce prolonged desensitization, and its effects are readily reversible. This difference underscores the structural variations that influence the duration of α7 nAChR desensitization. []
PNU-282987
Relevance: PNU-282987's high selectivity for α7 nAChRs makes it a valuable tool for studying the effects of PNU-120596 on this receptor subtype. [, , ]
α-Conotoxin MrIC (MrIC)
Relevance: MrIC's unique ability to activate α7 nAChRs only in the presence of PNU-120596 suggests an allosteric mechanism of action, potentially involving a vestibular allosteric activation site. []
N,N-Diethyl-N′-phenylpiperazine Analogs
Relevance: The exploration of N,N-diethyl-N′-phenylpiperazine analogs highlights the structural diversity of compounds that can interact with α7 nAChRs and provides insights into potential allosteric binding sites. []
Relevance: 2NDEP's allosteric agonism in the presence of PNU-120596 suggests it may bind to an allosteric activation (AA) site on the α7 nAChR, contributing to receptor activation through a mechanism distinct from direct orthosteric binding. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD-321852 is a small-molecule Chk1 inhibitor, which potentiates gemcitabine-induced clonogenic death in a panel of pancreatic cancer cell lines and evaluated the relationship between endpoints associated with Chk1 inhibition and chemosensitization. Gemcitabine chemosensitization by minimally toxic concentrations of PD-321852 ranged from minimal (<3-fold change in survival) in Panc1 cells to >30-fold in MiaPaCa2 cells. PD-321852 inhibited Chk1 in all cell lines as evidenced by stabilization of Cdc25A; in combination with gemcitabine, a synergistic loss of Chk1 protein was observed in the more sensitized cell lines.
PD 404182 is an antiviral agent. It inhibits the activity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro; IC50 = 0.081 µM), and prevents herpes simplex virus 1 (HSV-1) and HSV-2 infection in Vero cells when used at a concentration of 0.2 µM. PD 404182 also inhibits dimethylarginine dimethylaminohydrolase 1 (DDAH-1) and histone deacetylase 8 (HDAC8; IC50s = 9 and 0.011 µM for the human enzymes, respectively), as well as bacterial KDO 8-P synthase (Ki = 0.026 µM), an enzyme important for LPS biosynthesis. It reduces endothelial tube formation and LPS-induced nitric oxide (NO) production in primary human dermal microvascular endothelial cells. PD-404182 is an inhibitor of KDO 8-P synthase (Ki = 26 nM). It is a otential antibiotic of gram negative bacteria. PD-404182 exhibits antiangiogenic and antiviral activity in vitro.
PD-85639 is a voltage-gated sodium (Na+) channel blocker (75% in 10 min & >95% in 25 min blockage of Na+ current by 25 μM PD85,639; whole-cell patch clamp using primary rat brain neurons) that is shown to target rat brain Nav1.2 with simultaneous high- and low-affinity modes of binding (EC50 = 56 nM/40% & 20 μM/60% at pH 9.0, 5 nM/28% & 3 μM/72% at pH 7.4, against 2 nM [3H]-PD85,639 for binding rat brain synaptosomes; EC50 = 17 nM/39% & 10 μM/61% using at pH 9.0 using rat brain synaptosome membranes) and a fast kinetic (t1/2 = 1.2 at 4°C, <0.5 min at 25°C), competitive against the local anesthetic Na+ channel blockers tetracaine, bupivacaine, and mepivacaine, as well as Na+ channel activators veratridine and batrachotoxin (K1 = 0.26 μM against 5 nM [3H]-BTX for binding rat neocrotical membranes).